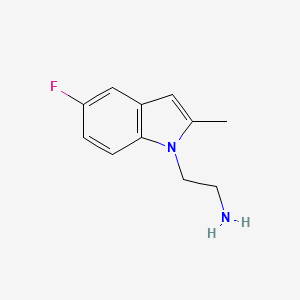
2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, is a rare and unique chemical . It has a linear formula of C11H13FN2 and a molecular weight of 192.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2/c1-8-6-9-7-10 (12)2-3-11 (9)14 (8)5-4-13/h2-3,6-7H,4-5,13H2,1H3 . This indicates that the compound has a fluorine atom at the 5th position and a methyl group at the 2nd position on the indole ring .科学的研究の応用
1. Efflux Pump Inhibitors in Staphylococcus aureus
Research by Héquet et al. (2014) on derivatives of 1‐(1H‐indol‐3‐yl)ethanamine, which is structurally related to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, highlights their role as potent inhibitors of the Staphylococcus aureus NorA efflux pump. This property is crucial in restoring the antibacterial activity of ciprofloxacin against strains resistant to fluoroquinolones, offering a promising approach for tackling antibiotic resistance (Héquet et al., 2014).
2. Molecular Orbital Study
The work of Gordon (1969) on the CND0/2 molecular orbital method, which included the study of molecules similar to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, provides insights into the barriers to internal rotation in such molecules. This research aids in understanding the electronic properties and reactivity of these compounds (Gordon, 1969).
3. DNA Binding and Nuclease Activity
Kumar et al. (2012) studied the DNA binding and nuclease activity of Cu(II) complexes with ligands structurally similar to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine. The results show significant interactions with DNA, highlighting potential applications in molecular biology and therapeutic research (Kumar et al., 2012).
4. Impact on Cytotoxic Effect of Marine Alkaloid Derivatives
Research by Burattini et al. (2022) on marine bisindole alkaloids, closely related to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, indicates that changes in their chemical structure can significantly alter their cytotoxic effects. This study underscores the importance of structural modifications in enhancing the therapeutic potential of these compounds (Burattini et al., 2022).
5. Serotonin Receptors in Human Myometrium
The study of serotonin receptors in the human myometrium by Cordeaux et al. (2009) involves compounds analogous to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine. Understanding the role of these receptors is crucial in developing novel therapies for uterine disorders (Cordeaux et al., 2009).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects of these pathway modulations would be context-dependent and could contribute to the compound’s observed biological activities.
Result of Action
The molecular and cellular effects of 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine’s action would depend on its specific targets and the nature of its interactions with these targets. Given the range of biological activities associated with indole derivatives, these effects could be diverse and context-dependent .
特性
IUPAC Name |
2-(5-fluoro-2-methylindol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-8-6-9-7-10(12)2-3-11(9)14(8)5-4-13/h2-3,6-7H,4-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLVHUABAWACSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

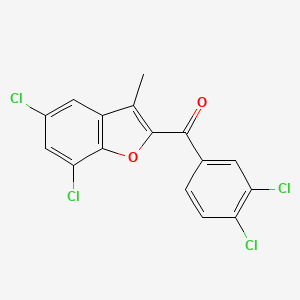
![(2Z)-2-[(2-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2929677.png)
![methyl 2-{2-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2929678.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B2929681.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2929683.png)
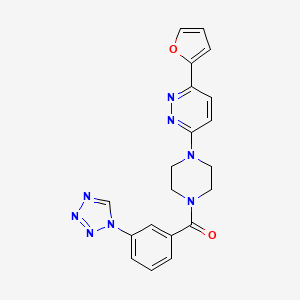
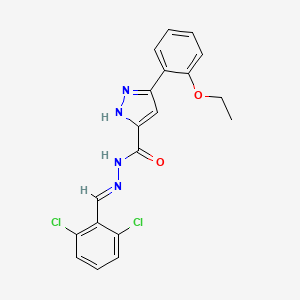
![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)
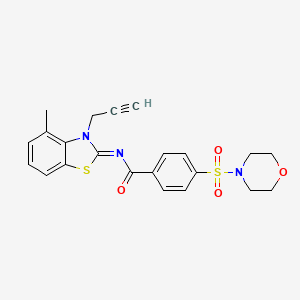
![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)